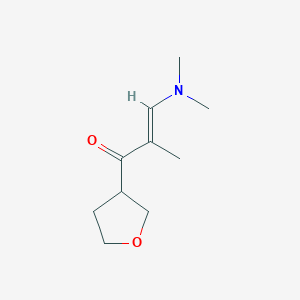
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of enones, characterized by the presence of a dimethylamino group, a methyl group, and an oxolane ring attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or amines.
Scientific Research Applications
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one: A closely related compound with a similar structure but lacking the methyl group at the 2-position.
1-(Oxolan-3-yl)ethan-1-one: Another related compound with a simpler structure, lacking the dimethylamino and methyl groups.
Uniqueness
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity
Biological Activity
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one, with the molecular formula C10H17NO2 and CAS Number 1865880-59-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has a molecular weight of 183.25 g/mol. Its structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake. The oxolane ring contributes to the compound's stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1865880-59-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on proteins. This interaction can modulate enzyme activities and influence signaling pathways.
Case Studies
Several case studies highlight the biological relevance of compounds with similar structures:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Another investigation reported that structurally similar compounds exhibited antimicrobial properties against several bacterial strains, suggesting a broad spectrum of biological activity.
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit enzymes critical for tumor metabolism, thereby reducing cancer cell viability .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Cellular Uptake : The incorporation of a dimethylamino group enhances cellular uptake due to increased lipophilicity.
- Target Interaction : The compound may interact with various protein targets, influencing pathways related to cell survival and proliferation.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+ |
InChI Key |
OWOWTFYMKYCFQO-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCOC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















